pep2-SVKI

Description

Properties

IUPAC Name |

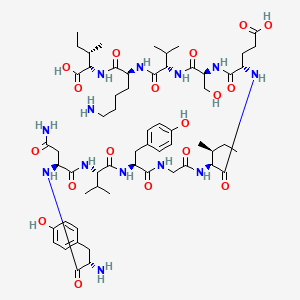

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H93N13O18/c1-9-32(7)49(59(89)66-40(22-23-46(79)80)53(83)69-43(29-74)56(86)72-47(30(3)4)57(87)65-39(13-11-12-24-61)54(84)73-50(60(90)91)33(8)10-2)70-45(78)28-64-52(82)41(26-35-16-20-37(76)21-17-35)68-58(88)48(31(5)6)71-55(85)42(27-44(63)77)67-51(81)38(62)25-34-14-18-36(75)19-15-34/h14-21,30-33,38-43,47-50,74-76H,9-13,22-29,61-62H2,1-8H3,(H2,63,77)(H,64,82)(H,65,87)(H,66,89)(H,67,81)(H,68,88)(H,69,83)(H,70,78)(H,71,85)(H,72,86)(H,73,84)(H,79,80)(H,90,91)/t32-,33-,38-,39-,40-,41-,42-,43-,47-,48-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTNLHXVGSIPEM-YDSVATBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H93N13O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of pep2-SVKI

Prepared for: Researchers, Scientists, and Drug Development Professionals

Date: November 12, 2025

Executive Summary

pep2-SVKI is a synthetic peptide that acts as a competitive inhibitor of the protein-protein interactions crucial for the trafficking and synaptic localization of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Specifically, it disrupts the binding of the GluA2 subunit of the AMPA receptor to scaffolding proteins containing PDZ domains. This interference with a fundamental mechanism of synaptic regulation has significant implications for synaptic plasticity, including the blockade of long-term depression (LTD). This guide provides a detailed overview of the mechanism of action of this compound, supported by available data and experimental methodologies.

Introduction

AMPA receptors are the primary mediators of fast excitatory synaptic transmission in the central nervous system. The number and activity of these receptors at the postsynaptic membrane are tightly regulated, a process fundamental to learning and memory. A key player in this regulation is the GluA2 subunit, which governs the calcium permeability of the AMPA receptor channel. The C-terminal tail of the GluA2 subunit contains a PDZ binding motif (-SVKI) that facilitates its interaction with a host of scaffolding proteins, including Glutamate Receptor Interacting Protein (GRIP), AMPA Receptor Binding Protein (ABP), and Protein Interacting with C Kinase 1 (PICK1).[1][2][3][4] These interactions are critical for the stabilization, trafficking, and endocytosis of AMPA receptors.

This compound is a cell-permeable peptide that corresponds to the last ten amino acids of the C-terminus of the GluA2 subunit.[1][3][4] By mimicking this sequence, this compound competitively inhibits the interaction between GluA2 and its PDZ-containing binding partners.[1][2][3][4]

Core Mechanism of Action

The primary mechanism of action of this compound is the disruption of the interaction between the C-terminal PDZ-binding motif of the AMPA receptor subunit GluA2 and the PDZ domains of scaffolding proteins such as GRIP, ABP, and PICK1.[1][2][3][4]

Molecular Target and Binding Profile

-

Primary Target: The PDZ domains of GRIP1, GRIP2 (ABP), and PICK1.

-

Binding Moiety: this compound acts as a competitive ligand for the PDZ domains that would normally bind the C-terminus of GluA2.

Signaling Pathway Modulation

The interaction between GluA2 and its PDZ-containing partners is a critical node in the signaling pathways that govern synaptic plasticity.

-

Stabilization at the Synapse: The interaction with GRIP/ABP is thought to stabilize AMPA receptors at the postsynaptic density, promoting their surface expression.

-

Internalization and LTD: The interaction with PICK1 is implicated in the endocytosis of AMPA receptors, a key step in the expression of long-term depression (LTD). Protein Kinase C (PKC) phosphorylation of Serine 880 on the GluA2 subunit can modulate the affinity for these binding partners, favoring PICK1 binding and subsequent internalization.

By disrupting these interactions, this compound prevents the internalization of GluA2-containing AMPA receptors. This leads to an increase in the number of AMPA receptors at the synaptic surface, resulting in an enhanced amplitude of AMPA receptor-mediated currents and the inhibition of LTD.[1][2][4]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Specific parameters may need to be optimized for different experimental systems.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of GluA2-GRIP/PICK1 Interaction

This assay is designed to show that this compound can reduce the amount of GRIP or PICK1 that pulls down with GluA2.

Methodology:

-

Cell Culture and Lysis:

-

Culture primary neurons or a suitable cell line (e.g., HEK293 cells co-expressing GluA2 and GRIP/PICK1).

-

Treat cells with a vehicle control or varying concentrations of this compound for a specified duration.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody specific for the GluA2 subunit overnight at 4°C.

-

Add Protein A/G agarose or magnetic beads to capture the antibody-antigen complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against GluA2, GRIP1, and PICK1.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Expected Outcome: A decrease in the band intensity for GRIP1 and PICK1 in the lanes corresponding to the this compound-treated samples compared to the vehicle control, when normalized to the amount of immunoprecipitated GluA2.

Whole-Cell Patch-Clamp Electrophysiology to Measure AMPA Receptor Currents

This technique is used to measure the functional consequence of this compound treatment on AMPA receptor-mediated synaptic transmission.

Methodology:

-

Slice Preparation:

-

Prepare acute brain slices (e.g., hippocampal or cortical) from rodents.

-

Allow slices to recover in artificial cerebrospinal fluid (aCSF).

-

-

Recording:

-

Obtain whole-cell patch-clamp recordings from pyramidal neurons.

-

Include this compound or a control peptide in the intracellular recording solution to allow for its diffusion into the cell.

-

Voltage-clamp the neuron at a holding potential of -70 mV.

-

Evoke synaptic responses by stimulating afferent fibers.

-

-

Data Analysis:

-

Measure the amplitude of the evoked AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

-

Compare the EPSC amplitudes in neurons dialyzed with this compound versus a control peptide.

-

Expected Outcome: A significant increase in the amplitude of AMPA receptor-mediated EPSCs in neurons treated with this compound.

Long-Term Depression (LTD) Induction and Measurement

This experiment assesses the ability of this compound to block the induction of a key form of synaptic plasticity.

Methodology:

-

Baseline Recording:

-

Obtain stable baseline recordings of evoked EPSCs as described in the electrophysiology protocol.

-

-

LTD Induction:

-

Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes) or by bath application of a chemical LTD-inducing agent (e.g., NMDA).

-

Perform the LTD induction in the presence of this compound or a control peptide in the intracellular solution.

-

-

Post-Induction Recording:

-

Continue to record EPSCs for at least 60 minutes following the LTD induction protocol.

-

Measure the change in EPSC amplitude relative to the baseline.

-

Expected Outcome: The LFS protocol will induce a lasting depression of the EPSC amplitude in control cells, while cells treated with this compound will show a significant reduction or complete blockade of this depression.

Quantitative Data Summary

A comprehensive search of publicly available literature did not yield specific IC50 or Kd values for the interaction of this compound with its target proteins. The functional effects are typically reported as percentage changes in physiological readouts.

| Assay | Parameter Measured | Observed Effect of this compound | Typical Concentration Range |

| Whole-Cell Electrophysiology | AMPA Receptor-Mediated EPSC Amplitude | Increase | 100 - 500 µM (in patch pipette) |

| Long-Term Depression (LTD) | Change in EPSC Amplitude after LFS | Blockade of Depression | 100 - 500 µM (in patch pipette) |

Conclusion

This compound is a valuable research tool for dissecting the molecular mechanisms underlying AMPA receptor trafficking and synaptic plasticity. Its mechanism of action is well-defined at a qualitative level, involving the competitive inhibition of the GluA2-PDZ protein interactions. This leads to a stabilization of AMPA receptors at the synapse, an increase in synaptic strength, and an inhibition of long-term depression. Further studies are warranted to quantify the binding affinities of this compound to its various interaction partners, which would provide a more complete picture of its pharmacological profile.

References

- 1. GRIP1 and 2 regulate activity-dependent AMPA receptor recycling via exocyst complex interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GluA2 (GluR2) Regulates Metabotropic Glutamate Receptor-Dependent Long-Term Depression through N-Cadherin-Dependent and Cofilin-Mediated Actin Reorganization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Small Peptide That Inhibits PCSK9 Protein Binding to the Low Density Lipoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

The GluA2 C-Terminus: A Master Regulator of Synaptic Plasticity and Receptor Trafficking

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA2 plays a pivotal role in mediating fast excitatory neurotransmission in the central nervous system. Its intracellular C-terminal domain is a critical hub for protein-protein interactions and post-translational modifications that govern the trafficking of AMPA receptors to and from the synapse, thereby profoundly influencing synaptic strength and plasticity. This technical guide provides a comprehensive overview of the function of the GluA2 C-terminus, with a focus on its molecular interactions, regulatory mechanisms, and the experimental approaches used to elucidate its function.

Core Functions of the GluA2 C-Terminus in Synaptic Plasticity

The C-terminal domain of GluA2 is fundamentally involved in bidirectional synaptic plasticity, namely long-term potentiation (LTP) and long-term depression (LTD). Seminal studies have demonstrated that the GluA2 C-terminus is both necessary and sufficient for the induction of N-methyl-D-aspartate (NMDA) receptor-dependent LTD[1]. This form of synaptic weakening is primarily driven by the internalization of GluA2-containing AMPA receptors from the postsynaptic membrane.

Key Protein-Protein Interactions of the GluA2 C-Terminus

The diverse functions of the GluA2 C-terminus are mediated by its dynamic interactions with a host of intracellular proteins. These interactions are crucial for regulating the subcellular localization, surface stability, and endocytosis of GluA2-containing AMPA receptors.

Interaction with GRIP1/2 and ABP

Glutamate receptor-interacting proteins 1 and 2 (GRIP1/2) and AMPA receptor-binding protein (ABP) are multi-PDZ domain-containing proteins that bind to the C-terminus of GluA2. This interaction is thought to stabilize AMPA receptors at the postsynaptic density, thereby maintaining a pool of surface-expressed receptors.

Interaction with PICK1

Protein interacting with C kinase 1 (PICK1) is another PDZ domain-containing protein that competes with GRIP1/2 for binding to the GluA2 C-terminus. The interaction with PICK1 is a key step in the internalization of GluA2-containing AMPA receptors during LTD.

Interaction with NSF

N-ethylmaleimide-sensitive factor (NSF) is an ATPase that plays a crucial role in membrane trafficking. NSF binds to the C-terminus of GluA2 and is required for the surface expression of GluA2-containing AMPA receptors. This interaction is thought to be involved in the delivery of receptors to the plasma membrane.

Interaction with AP2

The clathrin adaptor protein complex 2 (AP2) is a central component of the endocytic machinery. AP2 binds to the C-terminus of GluA2, linking the receptor to the clathrin-coated pits and facilitating its internalization.

Regulation by Phosphorylation

The dynamic interplay between the GluA2 C-terminus and its interacting partners is exquisitely regulated by phosphorylation at specific serine and tyrosine residues. These phosphorylation events act as molecular switches that can either promote or disrupt protein-protein interactions, thereby controlling the fate of the receptor.

Phosphorylation at Serine 880 (S880)

Phosphorylation of S880, located within the PDZ-binding motif of the GluA2 C-terminus, is a critical event in the induction of LTD. This phosphorylation is mediated by protein kinase C (PKC) and disrupts the interaction between GluA2 and GRIP1/2[2][3]. This disruption allows for the binding of PICK1, which subsequently targets the receptor for internalization[2][3]. Mimicking S880 phosphorylation has been shown to depress synaptic transmission and partially occlude LTD[3].

Phosphorylation at Tyrosine 876 (Y876)

Tyrosine 876 is another key phosphorylation site within the GluA2 C-terminus. Phosphorylation at this site is regulated by Src family kinases and has been shown to be essential for homeostatic synaptic scaling[4]. Increased phosphorylation at Y876 enhances the binding of GluA2 to GRIP1, promoting the synaptic accumulation of AMPA receptors[4][5]. Conversely, dephosphorylation of Y876 is associated with some forms of LTD[6]. Bidirectional changes in Y876 phosphorylation are observed during homeostatic scaling, with an increase during upscaling and a decrease during downscaling[4].

Quantitative Data on GluA2 C-Terminus Interactions and Phosphorylation

| Interaction/Modification | Condition | Quantitative Change | Reference |

| GluA2-GRIP1 Binding | Phosphorylation at Y876 | Increased binding | [4][5] |

| Phosphorylation at S880 | Disrupted binding | [2][3] | |

| GluA2-PICK1 Binding | Phosphorylation at S880 | Binding enabled (following GRIP1/2 dissociation) | [2][3] |

| GluA2 Y876 Phosphorylation | Homeostatic Upscaling | Increased | [4] |

| Homeostatic Downscaling | Decreased | [4] | |

| mGluR-LTD | Reduced | [6] | |

| GluA2 S880 Phosphorylation | LTD Induction | Increased | [3] |

Experimental Protocols

The study of the GluA2 C-terminus and its functions relies on a variety of sophisticated experimental techniques. Detailed protocols for some of the key methodologies are provided below.

Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

Objective: To determine if two proteins interact within a cell lysate.

Methodology:

-

Cell Lysis: Culture and lyse cells or tissue expressing the proteins of interest using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein interactions.

-

Pre-clearing: Incubate the lysate with protein A/G beads to remove non-specifically binding proteins.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., GluA2).

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the "prey" protein (e.g., GRIP1, PICK1) to detect its presence in the immunoprecipitated complex.

Yeast Two-Hybrid (Y2H) Screening

Objective: To identify novel protein-protein interactions.

Methodology:

-

Vector Construction: Clone the "bait" protein (e.g., GluA2 C-terminus) into a vector that fuses it to a DNA-binding domain (DBD) of a transcription factor. Clone a library of "prey" proteins into a vector that fuses them to the activation domain (AD) of the transcription factor.

-

Yeast Transformation: Co-transform yeast cells with the bait and prey plasmids.

-

Selection: Plate the transformed yeast on selective media that lacks specific nutrients. Only yeast cells where the bait and prey proteins interact will be able to grow. This is because the interaction brings the DBD and AD together, reconstituting a functional transcription factor that drives the expression of a reporter gene required for survival on the selective media.

-

Reporter Gene Assay: Further confirm the interaction by assaying for the expression of a second reporter gene (e.g., LacZ, which results in a blue color in the presence of X-gal).

-

Prey Plasmid Isolation and Sequencing: Isolate the prey plasmid from the positive yeast colonies and sequence the insert to identify the interacting protein.

Surface Biotinylation Assay

Objective: To quantify the amount of a protein expressed on the cell surface.

Methodology:

-

Cell Culture and Treatment: Culture neurons or other cells of interest and apply experimental treatments (e.g., to induce LTD).

-

Biotinylation: Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label surface proteins.

-

Quenching: Quench the biotinylation reaction with a quenching solution (e.g., glycine or Tris).

-

Cell Lysis: Lyse the cells in a suitable lysis buffer.

-

Streptavidin Pulldown: Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated (surface) proteins.

-

Washing: Wash the beads to remove non-biotinylated (intracellular) proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the total cell lysate and the eluted surface protein fraction by Western blotting using an antibody against the protein of interest (e.g., GluA2) to determine the relative amount of the protein on the cell surface compared to the total cellular pool.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Caption: Signaling pathway for GluA2-dependent LTD.

Caption: Workflow for Co-Immunoprecipitation.

Caption: Workflow for Surface Biotinylation Assay.

Implications for Drug Development

The central role of the GluA2 C-terminus in regulating synaptic plasticity and receptor trafficking makes it an attractive target for therapeutic intervention in neurological and psychiatric disorders characterized by synaptic dysfunction. Modulating the protein-protein interactions or the phosphorylation state of the GluA2 C-terminus could offer novel strategies for correcting aberrant synaptic strength. For example, developing small molecules that either enhance the interaction with stabilizing proteins like GRIP1 or inhibit the interaction with internalization-promoting proteins like PICK1 could be a promising avenue for treating cognitive decline associated with excessive LTD. Furthermore, targeting the kinases and phosphatases that regulate S880 and Y876 phosphorylation could provide another layer of control over GluA2-dependent synaptic plasticity. A thorough understanding of the molecular mechanisms governing GluA2 C-terminus function is therefore essential for the rational design of new drugs aimed at restoring synaptic homeostasis.

References

- 1. The C-terminal tails of endogenous GluA1 and GluA2 differentially contribute to hippocampal synaptic plasticity and learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrosine phosphorylation of the AMPA receptor subunit GluA2 gates homeostatic synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate Receptor Subunit 2 Serine 880 Phosphorylation Modulates Synaptic Transmission and Mediates Plasticity in CA1 Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine phosphorylation of the AMPA receptor subunit GluA2 gates homeostatic synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. SHP2 regulates GluA2 tyrosine phosphorylation required for AMPA receptor endocytosis and mGluR-LTD - PMC [pmc.ncbi.nlm.nih.gov]

pep2-SVKI: A Technical Guide for Investigating Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of pep2-SVKI, a synthetic peptide, as a powerful tool for the investigation of synaptic plasticity. By competitively inhibiting key protein-protein interactions at the postsynaptic density, this compound allows for the targeted dissection of the molecular mechanisms underlying long-term depression (LTD), a fundamental process in learning and memory. This document provides a comprehensive overview of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: Disrupting the GluA2-PDZ Interaction

This compound is a cell-permeable peptide that corresponds to the C-terminal ten amino acids of the AMPA receptor subunit GluA2 (YNVYGIESVKI). Its primary mechanism of action is the disruption of the interaction between the C-terminus of GluA2 and proteins containing PDZ (Postsynaptic Density-95/Discs large/Zonula occludens-1) domains.[1][2][3] Specifically, this compound competitively inhibits the binding of GluA2 to:

-

Glutamate Receptor Interacting Protein (GRIP) and AMPA Receptor Binding Protein (ABP) : These multi-PDZ domain proteins are involved in the stabilization and trafficking of AMPA receptors at the synapse.

-

Protein Interacting with C Kinase 1 (PICK1) : This protein plays a crucial role in the internalization of AMPA receptors, a key step in the expression of LTD.[4][5][6]

By preventing these interactions, this compound effectively blocks the activity-dependent removal of GluA2-containing AMPA receptors from the synaptic membrane, thereby inhibiting the induction of LTD.[1][2]

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from seminal studies demonstrating the efficacy of this compound in modulating synaptic transmission and plasticity.

Table 1: Effect of this compound on Basal Synaptic Transmission

| Study | Preparation | Method | Concentration | Effect on EPSC Amplitude | n | p-value |

| Daw et al., 2000 | Rat Hippocampal Slices (CA1) | Whole-cell patch clamp | 100 µM | 155 ± 15% of control | 8 | < 0.05 |

| Kim et al., 2001 | Rat Hippocampal Slices (CA1) | Whole-cell patch clamp | 100 µM | No significant change | 7 | > 0.05 |

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Long-Term Depression (LTD)

| Study | Preparation | LTD Induction Protocol | Concentration | % LTD (Control) | % LTD (this compound) | n | p-value |

| Daw et al., 2000 | Rat Hippocampal Slices (CA1) | 1 Hz, 15 min | 100 µM | 58 ± 4% of baseline | 98 ± 5% of baseline | 6 | < 0.01 |

| Kim et al., 2001 | Rat Hippocampal Slices (CA1) | 1 Hz, 15 min | 100 µM | 63 ± 5% of baseline | 95 ± 6% of baseline | 5 | < 0.01 |

Data are presented as mean ± SEM. LTD is measured as the normalized EPSC amplitude 30-40 minutes after the induction protocol.

Experimental Protocols

This section provides a detailed methodology for a typical experiment investigating the effect of this compound on LTD in hippocampal brain slices using whole-cell patch-clamp electrophysiology.

Preparation of Hippocampal Slices

-

Anesthetize a young adult rat (e.g., P14-P21 Sprague-Dawley) with isoflurane and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF).

-

Slicing ACSF Composition: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM D-glucose, 3 mM MgCl₂, 1 mM CaCl₂.

-

Glue a block of the brain containing the hippocampus onto the stage of a vibratome.

-

Cut 300-400 µm thick transverse hippocampal slices in ice-cold, oxygenated slicing ACSF.

-

Transfer the slices to a holding chamber containing oxygenated ACSF at 32-34°C for 30 minutes.

-

Recording ACSF Composition: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM D-glucose, 1 mM MgCl₂, 2 mM CaCl₂.

-

Allow the slices to equilibrate at room temperature (22-25°C) for at least 1 hour before recording.

Whole-Cell Patch-Clamp Recording

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated recording ACSF at a rate of 2-3 ml/min.

-

Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Intracellular Solution Composition: 115 mM Cs-methanesulfonate, 20 mM CsCl, 10 mM HEPES, 2.5 mM MgCl₂, 4 mM Na₂-ATP, 0.4 mM Na-GTP, 10 mM Na-phosphocreatine, 0.6 mM EGTA, and 100 µM this compound (or a control peptide). Adjust pH to 7.25 with CsOH and osmolarity to ~290 mOsm.

-

Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron in voltage-clamp mode, holding the membrane potential at -70 mV.

-

Monitor series resistance and input resistance throughout the experiment; discard recordings if these parameters change by >20%.

LTD Induction and Data Acquisition

-

Record baseline excitatory postsynaptic currents (EPSCs) evoked by stimulation of the Schaffer collateral pathway with a bipolar stimulating electrode.

-

Deliver stimuli at 0.05 Hz for at least 10-15 minutes to establish a stable baseline.

-

Induce LTD by applying low-frequency stimulation (LFS) consisting of 900 pulses at 1 Hz.[7]

-

Continue recording EPSCs at 0.05 Hz for at least 40 minutes after the LFS protocol.

-

Analyze the data by normalizing the amplitude of the EPSCs to the average baseline amplitude.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

Caption: Signaling pathway of GluA2-mediated LTD and the inhibitory action of this compound.

Caption: Experimental workflow for studying the effect of this compound on LTD.

Conclusion

This compound serves as an indispensable tool for elucidating the molecular machinery of synaptic plasticity. Its specific and potent inhibition of the GluA2-PDZ interaction provides a means to investigate the role of AMPA receptor trafficking in long-term depression and other forms of synaptic modulation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of synaptic function and dysfunction.

References

- 1. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phosphorylation-Dependent Regulation of Ca2+-Permeable AMPA Receptors During Hippocampal Synaptic Plasticity [frontiersin.org]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. Induction of Hippocampal Long-Term Depression Requires Release of Ca2+ from Separate Presynaptic and Postsynaptic Intracellular Stores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The GluA2 Interactome: A Technical Guide to PICK1, GRIP, and ABP Interactions in Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dynamic regulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors at the postsynaptic membrane is a cornerstone of synaptic plasticity, underlying learning and memory. The GluA2 subunit is a critical component of most AMPA receptors, rendering them impermeable to calcium and serving as a key hub for protein interactions that govern receptor trafficking. This technical guide provides an in-depth examination of the molecular interactions between the GluA2 subunit and three of its primary binding partners: Protein Interacting with C Kinase 1 (PICK1), Glutamate Receptor Interacting Protein (GRIP), and AMPA Receptor Binding Protein (ABP). We will dissect the signaling pathways, present quantitative binding data, detail common experimental protocols, and visualize the complex interplay that dictates the synaptic fate of GluA2-containing AMPA receptors.

Introduction to the Key Molecular Players

The trafficking of AMPA receptors, their insertion into and removal from the postsynaptic membrane, directly modulates the strength of excitatory synapses. This process is tightly controlled by a network of scaffolding and signaling proteins that interact with the intracellular C-terminal domains of AMPA receptor subunits.

-

GluA2: A subunit of the ionotropic AMPA glutamate receptor. The vast majority of AMPA receptors in the central nervous system contain the GluA2 subunit, which makes the receptor channel impermeable to Ca2+.[1][2] Its intracellular C-terminal tail is a critical locus for protein-protein interactions that regulate receptor trafficking and localization.[3]

-

PICK1 (Protein Interacting with C Kinase 1): A scaffolding protein containing an N-terminal PDZ (PSD-95/Dlg/ZO-1) domain and a C-terminal BAR (Bin/Amphiphysin/Rvs) domain.[4][5][6] The PDZ domain binds directly to the C-terminus of GluA2, while the BAR domain senses or induces membrane curvature, implicating PICK1 in vesicle trafficking and endocytosis.[4][5][6][7] PICK1's interaction with GluA2 is crucial for the internalization of AMPA receptors during long-term depression (LTD).[8]

-

GRIP/ABP (Glutamate Receptor Interacting Protein / AMPA Receptor Binding Protein): GRIP1 and GRIP2 (also known as ABP) are highly homologous, multi-PDZ domain proteins.[9][10] They contain seven PDZ domains and are primarily involved in anchoring and stabilizing AMPA receptors at the postsynaptic density and in intracellular pools.[7][11][12][13] GRIP and PICK1 compete for the same binding site on the GluA2 C-terminus.[9][14]

The Molecular Switch: Regulation of GluA2 Interactions

The interaction between GluA2 and its binding partners is not static. It is dynamically regulated by post-translational modifications, primarily phosphorylation, which acts as a molecular switch to dictate binding preferences.

The C-terminus of GluA2 contains a Type II PDZ-binding motif (-SVKI). The phosphorylation state of Serine 880 (S880), located within this motif, is a critical determinant of binding partner selection.

-

Dephosphorylated S880: In the basal state, when S880 is not phosphorylated, the GluA2 C-terminus preferentially binds to the PDZ domains 4 and 5 of GRIP/ABP.[15] This interaction is thought to stabilize the receptor at the synaptic membrane.[14]

-

Phosphorylated S880: Following the induction of long-term depression (LTD), for example by NMDA receptor activation, Protein Kinase C (PKC) is activated and phosphorylates S880.[7][9] This phosphorylation event disrupts the interaction between GluA2 and GRIP/ABP but promotes its binding to the PDZ domain of PICK1.[9][14][16] This switch in binding partners initiates the endocytosis of the GluA2-containing AMPA receptor.[7][17]

Signaling Pathways and Functional Roles

The regulated interactions between GluA2, PICK1, and GRIP/ABP are central to the mechanisms of synaptic plasticity.

Synaptic Stabilization (Basal State)

Under basal conditions, GRIP/ABP acts as an anchor, retaining GluA2-containing AMPA receptors at the postsynaptic density, ensuring stable synaptic transmission.

Caption: Basal state: GRIP/ABP anchors GluA2-AMPARs at the synapse.

Long-Term Depression (LTD) and AMPAR Endocytosis

LTD induction triggers a signaling cascade that results in the removal of AMPA receptors from the synapse. This process is initiated by the phosphorylation-dependent switch from GRIP/ABP binding to PICK1 binding. The PICK1-GluA2 complex is then internalized, reducing the number of postsynaptic AMPA receptors and weakening the synapse.

Caption: LTD signaling cascade leading to PICK1-mediated AMPAR removal.

Quantitative Data on Protein Interactions

Quantifying the changes in these protein-protein interactions is key to understanding their physiological relevance. The data is often presented as a relative change compared to a control condition.

| Interaction | Stimulus/Condition | Change in Interaction | Organism/System | Reference |

| GluA2 - PICK1 | Glycine (3 min stimulus, 5 min post) | 187 ± 45% increase vs. control | Rat Hippocampal Neurons | [1][18] |

| GluA2 - PICK1 | Glycine (3 min stimulus, 20 min post) | Returns to baseline | Rat Hippocampal Neurons | [1][18] |

| GluA2 - GRIP1 | Glycine (3 min stimulus, 5 min post) | 100 ± 55% increase vs. control | Rat Hippocampal Neurons | [1] |

| GluA2 - GRIP1 | Glycine (3 min stimulus, 20 min post) | Interaction is maintained | Rat Hippocampal Neurons | [1] |

| PICK1 - GRIP1 | Glycine (3 min stimulus, 5 min post) | 105 ± 30% increase vs. control | Rat Hippocampal Neurons | [1] |

| GluA2 - pS880 | Grip1/2 Double Knockout (DKO) | Significant increase vs. wild type | Mouse Frontal Cortex | [16] |

Key Experimental Protocols

The study of the GluA2 interactome relies on a set of core biochemical and molecular biology techniques.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to detect and validate protein-protein interactions from cell or tissue lysates. The principle is that an antibody targeting a specific "bait" protein will also pull down any proteins that are bound to it ("prey").

Methodology:

-

Lysate Preparation: Harvest cells or tissues and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein complexes.

-

Pre-clearing: Incubate the lysate with protein A/G-agarose beads to reduce non-specific binding of proteins to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the bait protein (e.g., anti-GluA2 antibody).

-

Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture. The beads will bind to the antibody, thus capturing the entire antigen-antibody-interacting protein complex.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the suspected interacting "prey" protein (e.g., anti-PICK1 or anti-GRIP).

Caption: A typical workflow for a Co-Immunoprecipitation experiment.

GST Pull-Down Assay

This in vitro technique is used to confirm a direct physical interaction between two proteins. It utilizes a recombinant "bait" protein fused to a Glutathione S-transferase (GST) tag, which is immobilized on glutathione-coated beads.

Methodology:

-

Bait Protein Expression: Express and purify a GST-tagged fusion protein (e.g., GST-PICK1 PDZ domain) in E. coli.

-

Bait Immobilization: Incubate the purified GST-bait protein with glutathione-agarose beads to immobilize it.

-

Prey Protein Preparation: Prepare a source of the "prey" protein (e.g., a cell lysate containing GluA2, or a purified recombinant GluA2 C-terminal fragment).

-

Interaction: Incubate the immobilized GST-bait protein with the prey protein source. A control using only GST protein should be run in parallel to check for non-specific binding.

-

Washing: Wash the beads extensively to remove unbound proteins.

-

Elution and Analysis: Elute the bound proteins and analyze by SDS-PAGE and Western blotting for the prey protein.

Yeast Two-Hybrid (Y2H) System

The Y2H system is a powerful genetic method for discovering novel protein-protein interactions. It relies on the reconstitution of a functional transcription factor (like GAL4) in yeast.

Methodology:

-

Vector Construction: The "bait" protein (e.g., GluA2 C-terminus) is fused to the DNA-binding domain (BD) of a transcription factor. The "prey" protein (e.g., PICK1) is fused to the activation domain (AD).

-

Yeast Transformation: Both constructs are co-transformed into a yeast strain that has reporter genes (e.g., HIS3, lacZ) downstream of a promoter recognized by the BD.

-

Interaction and Reporter Activation: If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This drives the expression of the reporter genes.

-

Selection and Screening: Yeast cells are grown on selective media (e.g., lacking histidine). Only cells with an interacting protein pair will survive and grow, and can be further confirmed with a colorimetric assay (e.g., for β-galactosidase activity). This method was instrumental in the initial discovery of the GRIP-GluR2 interaction.[15]

Conclusion and Therapeutic Implications

The intricate and highly regulated interactions between GluA2, PICK1, and GRIP/ABP form a critical control system for synaptic strength. The phosphorylation-mediated switch from a GRIP-anchored state to a PICK1-mobilized state is a fundamental mechanism for AMPA receptor endocytosis and the expression of long-term depression. A thorough understanding of this molecular machinery provides a platform for developing novel therapeutic strategies. For drug development professionals, targeting the specific protein-protein interfaces or the kinases and phosphatases that regulate them offers a promising avenue for modulating synaptic plasticity in neurological and psychiatric disorders characterized by aberrant synaptic function.

References

- 1. PICK1 Mediates Transient Synaptic Expression of GluA2-Lacking AMPA Receptors during Glycine-Induced AMPA Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPA) receptor subunit GluA2 from the endoplasmic reticulum is stimulated by a complex containing Ca2+/calmodulin-activated kinase II (CaMKII) and PICK1 protein and by release of Ca2+ from internal stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GluA2 (GluR2) Regulates Metabotropic Glutamate Receptor-Dependent Long-Term Depression through N-Cadherin-Dependent and Cofilin-Mediated Actin Reorganization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and function of PICK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The BAR Domain Protein PICK1 Regulates Cell Recognition and Morphogenesis by Interacting with Neph Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Membrane Localization is Critical for Activation of the PICK1 BAR Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AMPA receptor trafficking and the mechanisms underlying synaptic plasticity and cognitive aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of AMPA Receptor Trafficking and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GRIP1 and 2 regulate activity-dependent AMPA receptor recycling via exocyst complex interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Association of AMPA Receptors with a Subset of Glutamate Receptor-Interacting Protein In Vivo | Journal of Neuroscience [jneurosci.org]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. GRIP: a synaptic PDZ domain-containing protein that interacts with AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GRIP1 glutamate receptor interacting protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PDZ domain - Wikipedia [en.wikipedia.org]

- 16. Mice lacking GRIP1/2 show increased social interactions and enhanced phosphorylation at GluA2-S880 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Foundational Research on pep2-SVKI and Long-Term Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research on the peptide pep2-SVKI and its pivotal role in the modulation of long-term depression (LTD), a key form of synaptic plasticity. This document provides a comprehensive overview of the molecular mechanisms, experimental protocols, and quantitative data that underpin our understanding of how this compound interferes with the signaling pathways that lead to a lasting reduction in synaptic strength.

Core Concepts: this compound and Long-Term Depression

Long-term depression (LTD) is a persistent, activity-dependent decrease in the efficacy of synaptic transmission. A primary mechanism underlying LTD is the endocytosis (internalization) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors from the postsynaptic membrane. The removal of these receptors reduces the postsynaptic response to the neurotransmitter glutamate, thereby weakening the synapse.

The peptide This compound is a synthetic inhibitor that corresponds to the last 10 amino acids of the C-terminus of the GluA2 subunit of the AMPA receptor. Its sequence is YNVYGIESVKI.[1] This peptide acts as a competitive antagonist, disrupting the interaction between the GluA2 subunit and several postsynaptic density (PSD) proteins that contain PDZ domains.[1] These proteins, including glutamate receptor-interacting protein (GRIP) , AMPA receptor-binding protein (ABP) , and protein interacting with C kinase 1 (PICK1) , are crucial for the trafficking and stabilization of AMPA receptors at the synapse.[1] By interfering with these interactions, this compound effectively blocks the induction of LTD.[1]

Quantitative Data on the Effects of this compound on Long-Term Depression

The inhibitory effect of this compound on LTD has been quantified in electrophysiological studies. The following table summarizes key findings from foundational research, demonstrating the peptide's efficacy in blocking the reduction in synaptic strength that characterizes LTD.

| Experimental Model | LTD Induction Protocol | Treatment | Key Quantitative Finding | Reference |

| Hippocampal Slices | Low-Frequency Stimulation (LFS) | Intracellular infusion of this compound | Complete blockade of LTD induction. | |

| Cultured Hippocampal Neurons | Chemical LTD (NMDA application) | Bath application of cell-permeable this compound | Significant reduction in the depression of AMPA receptor-mediated currents. | [2] |

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of this compound on LTD in hippocampal slices, a common experimental model.

Hippocampal Slice Preparation

-

Animal Model: Male Wistar rats (6-8 weeks old) are typically used.[3]

-

Anesthesia and Brain Extraction: The rat is anesthetized with halothane, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).[3] The aCSF is continuously gassed with 95% O2 and 5% CO2.

-

aCSF Composition (in mM): 120 NaCl, 2.5 KCl, 1.3 MgSO4, 2.5 CaCl2, 1 NaH2PO4, 26 NaHCO3, and 11 glucose.[3]

-

Slicing: Transverse hippocampal slices (400 μm thick) are prepared using a tissue slicer.[3]

-

Recovery: Slices are allowed to recover in an interface chamber at 34°C for at least one hour before recording.[4]

Electrophysiological Recording of LTD

-

Recording Setup: Slices are transferred to a recording chamber perfused with aCSF at a constant rate. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode.

-

Stimulation: A bipolar stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke synaptic responses.

-

Baseline Recording: A stable baseline of synaptic transmission is established by delivering single pulses at a low frequency (e.g., 0.033 Hz) for at least 20-30 minutes.

-

LTD Induction: LTD is typically induced using a low-frequency stimulation (LFS) protocol, such as 900 pulses delivered at 1 Hz.[5]

-

Post-LTD Recording: Following LFS, synaptic strength is monitored for at least 60 minutes to assess the magnitude and stability of the depression.

Application of this compound

-

Method of Application: For intracellular studies, this compound is dissolved in the internal solution of the recording pipette at a specific concentration. This allows for the direct infusion of the peptide into the postsynaptic neuron.

-

Concentration: The effective concentration of this compound in the pipette solution needs to be empirically determined but is typically in the micromolar range.

-

Control Peptide: A scrambled or inactive version of the peptide (e.g., pep2-SVKE) should be used as a negative control to ensure the observed effects are specific to the this compound sequence.[6]

-

Experimental Workflow:

-

A stable baseline recording is established.

-

The recording electrode containing this compound is used to patch onto a CA1 pyramidal neuron.

-

The peptide is allowed to diffuse into the cell for a period of time (e.g., 15-20 minutes) before LTD induction.

-

The LFS protocol is delivered to induce LTD.

-

Post-LFS responses are recorded to determine if this compound has blocked the induction of LTD.

-

Signaling Pathways and Mechanism of Action

The induction of LTD involves a complex signaling cascade that culminates in the removal of AMPA receptors from the synapse. The peptide this compound intervenes at a critical juncture in this pathway.

The Role of GluA2-Interacting Proteins in LTD

During LTD, an influx of Ca2+ through NMDA receptors activates protein phosphatases, such as calcineurin.[4] This leads to the dephosphorylation of various downstream targets, including the GluA2 subunit of the AMPA receptor. The phosphorylation state of specific residues on the C-terminal tail of GluA2 determines its binding affinity for different PDZ domain-containing proteins.

-

GRIP/ABP: Under basal conditions, GRIP and ABP are thought to anchor GluA2-containing AMPA receptors at the synapse, contributing to their stability in the postsynaptic membrane.

-

PICK1: Following the signaling events that trigger LTD, there is a dynamic switch where GluA2 disengages from GRIP/ABP and preferentially binds to PICK1.[1] This interaction with PICK1 is a critical step for the internalization of AMPA receptors.[1][2]

Mechanism of this compound Action

The this compound peptide mimics the C-terminal tail of the GluA2 subunit. By flooding the intracellular environment with this peptide, it competitively binds to the PDZ domains of GRIP, ABP, and PICK1. This prevents these proteins from interacting with the endogenous GluA2 subunits of AMPA receptors. The disruption of the GluA2-PICK1 interaction is particularly crucial for blocking LTD, as it directly interferes with the machinery responsible for receptor endocytosis.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling events in LTD and the point of intervention for this compound.

References

- 1. portlandpress.com [portlandpress.com]

- 2. PICK1 and Phosphorylation of the Glutamate Receptor 2 (GluR2) AMPA Receptor Subunit Regulates GluR2 Recycling after NMDA Receptor-Induced Internalization | Journal of Neuroscience [jneurosci.org]

- 3. The Regulation of AMPA Receptor Endocytosis by Dynamic Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hippocampal long-term depression and long-term potentiation encode different aspects of novelty acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Effect of pep2-SVKI on Glutamate Receptor Internalization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthetic peptide pep2-SVKI and its role in modulating the internalization of glutamate receptors, with a primary focus on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA2. By competitively inhibiting the interaction between the C-terminus of GluA2 and PDZ domain-containing proteins, particularly Protein Interacting with C Kinase 1 (PICK1), this compound serves as a critical tool for studying the molecular mechanisms of synaptic plasticity, specifically long-term depression (LTD), which is tightly linked to AMPA receptor endocytosis. This document details the underlying signaling pathways, presents available quantitative data, and provides comprehensive experimental protocols for researchers investigating the therapeutic potential of targeting this interaction.

Introduction: The Role of Glutamate Receptor Internalization in Synaptic Plasticity

Glutamate receptors, particularly AMPA receptors, are fundamental to fast excitatory synaptic transmission in the central nervous system. The number of AMPA receptors at the postsynaptic membrane is not static; it is dynamically regulated through a balance of exocytosis and endocytosis. This trafficking of AMPA receptors is a key mechanism underlying synaptic plasticity, the cellular basis of learning and memory. Long-term depression (LTD) is a form of synaptic plasticity characterized by a persistent decrease in synaptic strength, which is mechanistically linked to the removal of AMPA receptors from the synaptic surface via clathrin-mediated endocytosis.

The GluA2 subunit of the AMPA receptor plays a pivotal role in this process. Its C-terminal tail contains a PDZ-binding motif (-SVKI) that interacts with several scaffolding proteins, including GRIP, ABP, and PICK1.[1] The interaction with PICK1 is of particular interest as it has been shown to be crucial for the regulated internalization of GluA2-containing AMPA receptors during LTD.[2]

Mechanism of Action of this compound

This compound is a synthetic peptide that corresponds to the last 10 amino acids of the C-terminus of the GluA2 subunit (YNVYGIESVKI).[1][3] It acts as a competitive inhibitor, disrupting the binding of the endogenous GluA2 subunit to PDZ domain-containing proteins.[1] By occupying the PDZ binding site on proteins like PICK1, this compound effectively uncouples AMPA receptors from the endocytic machinery, thereby inhibiting their internalization. This leads to an increase in the number of AMPA receptors at the cell surface, which manifests as an increase in the amplitude of AMPA receptor-mediated currents and a blockade of LTD.[1][3]

Signaling Pathway of GluA2 Internalization and its Inhibition by this compound

The diagram below illustrates the signaling cascade leading to GluA2 internalization and the point of intervention for this compound.

Quantitative Data on the Effects of this compound

While direct quantitative data on the rate of internalization is limited, electrophysiological studies provide robust functional evidence for the effect of this compound on AMPA receptor surface expression.

| Parameter Measured | Experimental Condition | Control | This compound | Reference |

| Basal Synaptic Strength | Perfusion of hippocampal slices | 102 ± 2% | 113 ± 3% | [2] |

| LTD Expression | Perfusion during LTD induction | 62 ± 5% of baseline | 85 ± 6% of baseline (59% inhibition) | [2] |

| AMPA/NMDA Ratio | Viral expression in hippocampal slices | Baseline | Reduction | [3] |

| GluA2 Surface Expression | Oxygen-Glucose Deprivation (OGD) | Reduced | Blocked reduction | [4] |

Table 1: Summary of Quantitative Effects of this compound

Experimental Protocols

To quantitatively assess the effect of this compound on glutamate receptor internalization, two primary biochemical assays are recommended: surface biotinylation and co-immunoprecipitation.

Surface Biotinylation Assay to Measure Changes in GluA2 Surface Expression

This protocol allows for the quantification of surface-expressed proteins.

Detailed Methodology:

-

Cell Culture: Plate primary hippocampal or cortical neurons at a density of 500,000 cells per 35 mm dish and culture for 14-21 days in vitro (DIV).[5]

-

Treatment:

-

Pre-incubate neurons with this compound (e.g., 50 µM in artificial cerebrospinal fluid - aCSF) or a control peptide (e.g., pep2-SVKE) for 30 minutes at 37°C.

-

-

Induction of Internalization:

-

Induce AMPA receptor internalization by treating with an agonist such as NMDA (50 µM) and glycine (1 µM) for 3 minutes at 37°C.[6]

-

Include a non-stimulated control group.

-

-

Biotinylation:

-

Immediately after stimulation, place dishes on ice and wash twice with ice-cold PBS containing 1 mM CaCl2 and 0.5 mM MgCl2 (PBS-CM).

-

Incubate cells with 1 mg/ml Sulfo-NHS-SS-Biotin in PBS-CM for 20 minutes on ice with gentle agitation.[7]

-

-

Quenching:

-

Wash cells three times with ice-cold quenching buffer (50 mM glycine in PBS-CM) to stop the biotinylation reaction.[7]

-

-

Lysis:

-

Lyse the cells in 500 µl of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Isolation of Biotinylated Proteins:

-

Take a small aliquot of the supernatant as the "total input" fraction.

-

Incubate the remaining supernatant with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture biotinylated (surface) proteins.[5]

-

-

Washing and Elution:

-

Wash the beads three times with lysis buffer.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Run the total input and the eluted surface fractions on an SDS-PAGE gel.

-

Transfer to a PVDF membrane and probe with antibodies against GluA2 and a loading control (e.g., β-actin for total fraction, and a non-internalizing surface protein like Pan-Cadherin for the surface fraction).

-

-

Quantification:

-

Use densitometry to quantify the band intensities. The effect of this compound is determined by comparing the ratio of surface GluA2 to total GluA2 in the this compound treated group versus the control group.

-

Co-Immunoprecipitation to Assess the GluA2-PICK1 Interaction

This protocol is used to determine if this compound disrupts the interaction between GluA2 and PICK1.

Detailed Methodology:

-

Cell Lysis:

-

Lyse cultured neurons in a non-denaturing co-immunoprecipitation buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, with protease and phosphatase inhibitors).

-

-

Pre-clearing:

-

Incubate the lysate with Protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Treatment:

-

Divide the pre-cleared lysate into aliquots. Add this compound (e.g., 50 µM) to one aliquot and a control peptide to another. Incubate for 1 hour at 4°C.

-

-

Immunoprecipitation:

-

Add an antibody specific for the extracellular domain of GluA2 to each lysate aliquot and incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads extensively with co-immunoprecipitation buffer.

-

Elute the protein complexes by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Run the eluted samples on an SDS-PAGE gel.

-

Transfer to a PVDF membrane and probe with antibodies against PICK1 and GluA2.

-

-

Quantification:

-

The amount of co-immunoprecipitated PICK1 is normalized to the amount of immunoprecipitated GluA2. A reduction in the PICK1 signal in the this compound treated sample compared to the control indicates disruption of the interaction.

-

Conclusion and Future Directions

The peptide this compound is a valuable pharmacological tool for dissecting the molecular machinery of AMPA receptor internalization. By specifically targeting the interaction between the GluA2 subunit and PDZ domain-containing proteins like PICK1, it allows for the investigation of the functional consequences of inhibiting this crucial step in synaptic plasticity. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the impact of this compound and similar molecules on glutamate receptor trafficking.

Future research should focus on obtaining more precise quantitative data on the dose-response and time-course of this compound's effects on the rate of AMPA receptor internalization. Furthermore, exploring the therapeutic potential of targeting the GluA2-PICK1 interaction in models of neurological disorders characterized by aberrant synaptic plasticity, such as Alzheimer's disease and ischemic brain injury, represents a promising avenue for drug development. The methodologies outlined herein are critical for advancing these investigations.

References

- 1. This compound (1597) by Tocris, Part of Bio-Techne [bio-techne.com]

- 2. Interaction of the AMPA receptor subunit GluR2/3 with PDZ domains regulates hippocampal long-term depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Synaptic Strength and AMPA Receptor Subunit Composition by PICK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surface biotinylation of primary neurons to monitor changes in AMPA receptor surface expression in response to kainate receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. A novel method for monitoring the cell surface expression of heteromeric protein complexes in dispersed neurons and acute hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of pep2-SVKI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of pep2-SVKI, a crucial tool for studying the molecular mechanisms of synaptic plasticity. We will delve into its mechanism of action, key experimental findings, and the protocols used to elucidate its function.

Introduction to this compound

This compound is a synthetic peptide that has been instrumental in understanding the role of protein-protein interactions in the regulation of AMPA receptor trafficking and function. It is a competitive inhibitor of the interaction between the C-terminal domain of the GluA2 subunit of the AMPA receptor and proteins containing PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains. By disrupting these interactions, this compound allows for the specific investigation of the physiological consequences of GluA2-PDZ protein binding.

Core Properties of this compound

| Property | Description |

| Target | PDZ domains of GRIP (Glutamate Receptor Interacting Protein), ABP (AMPA Receptor Binding Protein), and PICK1 (Protein Interacting with C Kinase 1). |

| Mechanism of Action | Competitively inhibits the binding of the C-terminus of the GluA2 AMPA receptor subunit to PDZ domains. |

| Amino Acid Sequence | YNVYGIESVKI (Tyrosine-Asparagine-Valine-Tyrosine-Glycine-Isoleucine-Glutamic acid-Serine-Valine-Lysine-Isoleucine). |

| Primary Effect | Increases the amplitude of AMPA receptor-mediated currents and blocks the induction of long-term depression (LTD). |

| Molecular Weight | Approximately 1284.47 g/mol . |

Mechanism of Action: Disrupting the GluA2-PDZ Interaction

The C-terminus of the GluA2 subunit of the AMPA receptor contains a PDZ binding motif (-SVKI). This motif is recognized and bound by a number of scaffolding and signaling proteins that possess PDZ domains, most notably GRIP, ABP, and PICK1. These interactions are critical for the stabilization of AMPA receptors at the postsynaptic membrane and for their trafficking during synaptic plasticity.

This compound mimics this C-terminal sequence of GluA2. When introduced into cells, it competitively binds to the PDZ domains of GRIP, ABP, and PICK1, thereby preventing them from interacting with the endogenous GluA2 subunit. This disruption leads to a destabilization of AMPA receptors at the synapse and a subsequent alteration in synaptic strength.

Key Experiments and Protocols

The initial characterization of this compound relied on a combination of biochemical and electrophysiological techniques to demonstrate its specificity and functional effects.

Co-Immunoprecipitation / Pull-Down Assays

To confirm that this compound disrupts the interaction between GluA2 and PDZ domain-containing proteins, co-immunoprecipitation or pull-down assays are typically employed.

Experimental Protocol:

-

Lysate Preparation: Prepare lysates from cultured neurons or brain tissue expressing the proteins of interest.

-

Incubation with this compound: Incubate the lysates with either this compound or a control peptide.

-

Immunoprecipitation: Use an antibody against one of the interacting partners (e.g., anti-GRIP) to pull it out of the solution. The antibody is typically bound to agarose beads.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins and analyze the eluate by Western blotting using an antibody against the other interacting partner (e.g., anti-GluA2).

-

Analysis: A reduction in the amount of co-immunoprecipitated GluA2 in the presence of this compound compared to the control peptide indicates that the interaction has been disrupted.

Electrophysiology

Whole-cell patch-clamp recordings from neurons are used to measure the effects of this compound on synaptic transmission.

Experimental Protocol:

-

Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus).

-

Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from individual neurons.

-

Baseline Recording: Record baseline AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers.

-

This compound Infusion: Infuse this compound into the recorded neuron through the patch pipette.

-

Post-Infusion Recording: Continue to record EPSCs and observe any changes in their amplitude.

-

LTD Induction: Apply a low-frequency stimulation (LFS) protocol to induce long-term depression (LTD).

-

Analysis: Compare the EPSC amplitude before and after this compound infusion. In the presence of this compound, an increase in the basal EPSC amplitude and a blockade of LTD induction are expected.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the initial characterization of this compound. Specific values and statistical significance are detailed in the cited literature.

| Experimental Finding | Method | Typical Result with this compound | Reference |

| Disruption of GluA2-GRIP Interaction | Co-Immunoprecipitation | Significant reduction in co-precipitated GluA2 with GRIP. | Li et al., 1999; Daw et al., 2000 |

| Effect on Basal Synaptic Transmission | Whole-Cell Patch-Clamp | Increase in the amplitude of AMPA receptor-mediated EPSCs. | Daw et al., 2000 |

| Effect on Long-Term Depression (LTD) | Whole-Cell Patch-Clamp | Blockade of the induction of LTD by low-frequency stimulation. | Kim et al., 2001 |

Conclusion

This compound has proven to be an invaluable pharmacological tool for dissecting the molecular machinery underlying AMPA receptor trafficking and synaptic plasticity. Its ability to specifically disrupt the interaction between the GluA2 subunit and its PDZ domain-containing binding partners has provided crucial insights into the mechanisms of long-term depression and the dynamic regulation of synaptic strength. The experimental approaches outlined in this guide form the basis of our understanding of this important peptide and continue to be relevant in the ongoing exploration of synaptic function.

The Orchestration of Synaptic Strength: A Technical Guide to PDZ Domain Interactions in AMPA Receptor Function

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the critical role of PDZ domain interactions in regulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function. This guide details the molecular mechanisms, experimental methodologies, and quantitative data essential for advancing research in synaptic plasticity and neurologic drug discovery.

At the heart of fast excitatory synaptic transmission in the central nervous system, AMPA receptors are not static entities but are dynamically trafficked to and from the synapse, a process that underpins learning and memory. The precise localization and density of these receptors at the postsynaptic membrane are exquisitely controlled by a network of protein-protein interactions, many of which are mediated by PDZ domains. This guide provides a granular view of these interactions, offering a valuable resource for those seeking to modulate AMPA receptor function for therapeutic purposes.

Core Interactions and Their Functional Consequences

AMPA receptors, which are tetrameric assemblies of GluA1-4 subunits, do not directly interact with the major postsynaptic scaffolding protein PSD-95. Instead, their synaptic anchoring and trafficking are primarily mediated by auxiliary subunits known as transmembrane AMPA receptor regulatory proteins (TARPs), with Stargazin being the prototypical member. The C-terminus of these TARPs contains a PDZ binding motif that engages with the PDZ domains of scaffolding proteins like PSD-95, effectively tethering the AMPA receptor complex at the postsynaptic density.

In addition to TARP-mediated interactions, the C-terminal tails of specific AMPA receptor subunits themselves engage with various PDZ domain-containing proteins, influencing their trafficking and stability at the synapse. The GluA2 subunit, for instance, interacts with both Glutamate Receptor Interacting Protein 1 (GRIP1) and Protein Interacting with C Kinase 1 (PICK1). These interactions are mutually exclusive and are dynamically regulated by the phosphorylation state of the GluA2 subunit, playing a crucial role in the bidirectional control of synaptic strength, namely long-term potentiation (LTP) and long-term depression (LTD).

Quantitative Insights into PDZ Domain Interactions

The affinity of PDZ domain interactions is a key determinant of their regulatory function. Below is a summary of available quantitative data for key interactions involved in AMPA receptor trafficking.

| Interacting Proteins | PDZ Domain(s) | Binding Affinity (Kd) | Notes |

| Stargazin C-terminus & PSD-95 | PDZ1 | 43.2 ± 3.0 µM[1] | Measured using fluorescence polarization-based titrations.[1] |

| PDZ2 | 3.4 ± 0.5 µM[1] | The highest affinity interaction among the PSD-95 PDZ domains.[1] | |

| PDZ3 | 13.7 ± 0.6 µM[1] | ||

| GluA2 C-terminus & GRIP1 | Not specified | Not explicitly found | Phosphorylation of GluA2 at Serine 880 disrupts this interaction.[2][3][4][5][6][7] |

| GluA2 C-terminus & PICK1 | PDZ | Not explicitly found | This interaction is not disrupted by GluA2 Serine 880 phosphorylation and may be enhanced.[4][5][6][7] |

Key Signaling Pathways

The interplay between PDZ domain interactions and post-translational modifications, such as phosphorylation, orchestrates the dynamic trafficking of AMPA receptors during synaptic plasticity.

During LTP, high-frequency stimulation leads to glutamate release and robust activation of NMDA receptors, resulting in a significant influx of calcium.[8] This activates kinases such as CaMKII and PKC, which then phosphorylate the GluA1 subunit of AMPA receptors.[9] This phosphorylation event promotes the insertion of GluA1-containing AMPA receptors into the synaptic membrane, thereby strengthening the synapse. This process is facilitated by the interaction of TARPs, like Stargazin, with PSD-95, which helps to trap and stabilize the newly inserted receptors.[10]

Conversely, LTD is typically induced by low-frequency stimulation, which leads to a modest increase in postsynaptic calcium. This preferentially activates protein phosphatases like PP1 and PP2A, and also PKC.[8] PKC phosphorylates the serine 880 residue on the C-terminus of the GluA2 subunit.[4][5][7] This phosphorylation event disrupts the interaction between GluA2 and GRIP1, a protein involved in stabilizing AMPA receptors at the synapse.[2][3][4][5][6][7] Concurrently, phosphorylated GluA2 shows an increased affinity for PICK1, which promotes the internalization of the receptor, leading to a weakening of the synapse.[4][5][6][7][11]

Experimental Protocols

A variety of experimental techniques are employed to investigate AMPA receptor-PDZ domain interactions. Below are detailed methodologies for key experiments.

Surface Biotinylation Assay for Quantifying AMPA Receptor Surface Expression

This technique is used to label and quantify proteins present on the cell surface, providing a snapshot of the number of AMPA receptors at the plasma membrane under different experimental conditions.

Materials:

-

Primary neuronal cultures

-

Phosphate-buffered saline (PBS)

-

Sulfo-NHS-SS-Biotin

-

Quenching solution (e.g., glycine in PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-conjugated beads (e.g., agarose or magnetic)

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Preparation: Grow primary neuronal cultures to the desired density. Treat with experimental compounds (e.g., agonists, antagonists, or drugs) as required.

-

Biotinylation: Place the culture dishes on ice and wash the cells twice with ice-cold PBS to stop all cellular trafficking. Incubate the cells with a freshly prepared solution of membrane-impermeant Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C with gentle agitation.[12][13][14][15][16]

-

Quenching: Aspirate the biotin solution and wash the cells three times with an ice-cold quenching solution (e.g., 100 mM glycine in PBS) to inactivate any remaining biotin reagent.[16]

-

Lysis: Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Streptavidin Pulldown: Transfer the supernatant to a new tube and incubate with streptavidin-conjugated beads for 2-4 hours or overnight at 4°C with gentle rotation to capture the biotinylated surface proteins.[12][13]

-

Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: Analyze the eluted proteins (surface fraction) and a sample of the total lysate by Western blotting using antibodies specific for the AMPA receptor subunits of interest.

In Vitro Phosphorylation of AMPA Receptor Subunits

This assay is used to determine if a specific AMPA receptor subunit is a substrate for a particular kinase and to study the functional consequences of its phosphorylation.

Materials:

-

Purified recombinant protein or peptide corresponding to the intracellular domain of an AMPA receptor subunit (e.g., GST-GluA1 C-terminus).

-

Active protein kinase (e.g., PKA, PKC, CaMKII).

-

Kinase buffer.

-

ATP (radiolabeled [γ-³²P]ATP for autoradiography or non-labeled for Western blot analysis with phospho-specific antibodies).

-

SDS-PAGE and Western blotting reagents.

-

Phospho-specific antibodies.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified AMPA receptor substrate, the active kinase, and the kinase buffer.

-

Initiate Reaction: Start the phosphorylation reaction by adding ATP. Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 30 minutes).

-

Terminate Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling the sample.

-

Analysis:

-

Radiolabeling: Separate the proteins by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film to visualize the incorporated radiolabeled phosphate.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated form of the target residue on the AMPA receptor subunit.[17] A parallel blot should be probed with an antibody against the total protein as a loading control.

-

Future Directions and Drug Development Implications

A thorough understanding of the molecular intricacies of AMPA receptor-PDZ domain interactions opens new avenues for therapeutic intervention in a range of neurological and psychiatric disorders characterized by synaptic dysfunction, including Alzheimer's disease, schizophrenia, and chronic pain. The development of small molecules or peptides that can selectively modulate these interactions holds the promise of fine-tuning synaptic strength with greater precision than is possible with current pharmacological agents that broadly target receptor activity. For instance, inhibitors of the GluA2-PICK1 interaction are being explored as potential therapeutics to prevent the loss of synaptic AMPA receptors in pathological conditions.[18][19]